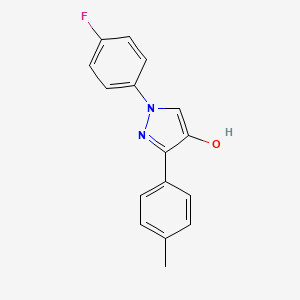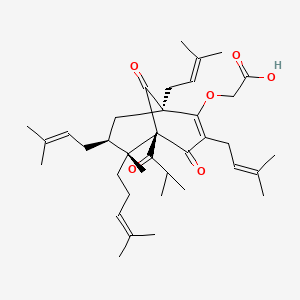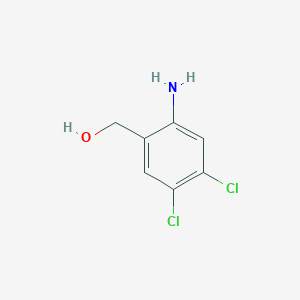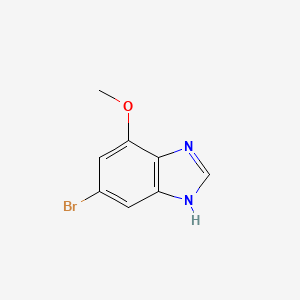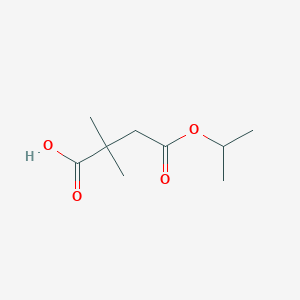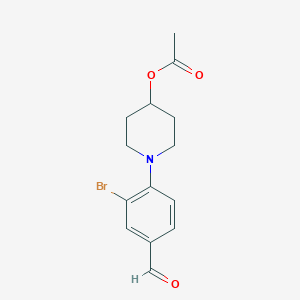
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate
Overview
Description
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is an organic compound that features a piperidine ring substituted with a bromo and formyl group on the phenyl ring and an acetate group on the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate typically involves the following steps:
Bromination: The starting material, 2-formylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 2-Bromo-4-carboxyphenylpiperidin-4-yl acetate.
Reduction: 2-Bromo-4-hydroxyphenylpiperidin-4-yl acetate.
Substitution: Various substituted phenylpiperidin-4-yl acetates depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring provides structural rigidity and influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Bromo-4-hydroxyphenyl)piperidin-4-yl acetate: Similar structure but with a hydroxy group instead of a formyl group.
1-(2-Bromo-4-methoxyphenyl)piperidin-4-yl acetate: Contains a methoxy group instead of a formyl group.
1-(2-Bromo-4-nitrophenyl)piperidin-4-yl acetate: Features a nitro group instead of a formyl group.
Uniqueness: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the bromo, formyl, and piperidine moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[1-(2-bromo-4-formylphenyl)piperidin-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-10(18)19-12-4-6-16(7-5-12)14-3-2-11(9-17)8-13(14)15/h2-3,8-9,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMWDRJODPKEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209818 | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-23-3 | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


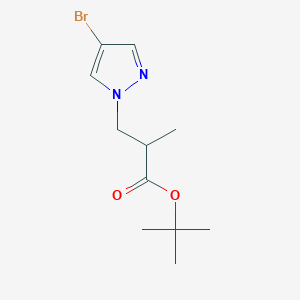

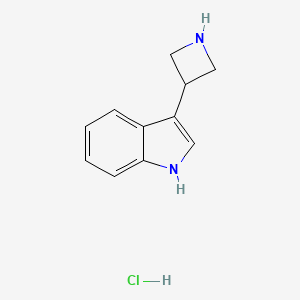
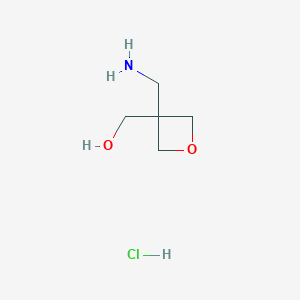
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)
